molecular formula C19H18N2O4S2 B2637441 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylpropanamide CAS No. 682784-45-8

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylpropanamide

Cat. No.: B2637441
CAS No.: 682784-45-8
M. Wt: 402.48
InChI Key: STRZWHLWBNTDMV-DTQAZKPQSA-N
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Description

The compound is a thiazolidine derivative with a furan ring. Thiazolidines are a class of compounds that contain a five-membered ring made up of three carbons, one nitrogen, and one sulfur atom . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also contains a thiazolidine ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

Furan derivatives have been extensively investigated as aromatic promising building blocks from renewables . They can undergo various chemical reactions, including oxidation to furoic acid and furan-2,5-dicarboxylic acid .

Scientific Research Applications

Anticancer and Antiproliferative Activities

Compounds with a thiazolidinone framework, including structures similar to (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylpropanamide, have been synthesized and evaluated for their anticancer effects. These compounds demonstrated moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in human leukemia cell lines. The presence of electron-donating groups on the thiazolidinone moiety was crucial for enhancing anticancer properties, highlighting the importance of specific functional group modifications for therapeutic activity (Chandrappa et al., 2009). Additionally, thioxothiazolidin-4-one derivatives inhibited tumor growth and tumor-induced angiogenesis in a mouse model, showcasing their potential as anticancer therapies with the ability to target tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Antimicrobial and Antifungal Activities

Thiazolidinone derivatives have also shown significant antimicrobial and antifungal activities. For instance, new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole exhibited in vitro antimicrobial screening against various bacteria and fungal species, some of which were comparable with standard drugs (Patel & Shaikh, 2010). This suggests the broad-spectrum antimicrobial potential of thiazolidinone compounds, including those structurally related to this compound.

Antifibrotic Activities

The antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives were explored through efficient synthesis methods. These compounds demonstrated a significant reduction in the viability of fibroblasts without possessing anticancer effects, highlighting their potential for antifibrotic therapy. Some derivatives were identified as promising candidates for further testing due to their high antifibrotic activity levels, comparable to Pirfenidone, without scavenging superoxide radicals (Kaminskyy et al., 2016).

Antitrypanosomal and Anticancer Properties

A series of 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters was synthesized and evaluated for their antitrypanosomal activity against Trypanosoma brucei brucei and Trypanosoma brucei gambiense, showing significant selectivity and potency. Additionally, these compounds displayed anticancer activity in vitro within NCI DTP protocol, identifying a derivative that inhibited all 59 human tumor cell lines tested, showcasing the dual therapeutic potential of these derivatives (Holota et al., 2019).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and potential uses in medicine or other fields .

Properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c22-11-10-20(14-5-2-1-3-6-14)17(23)8-9-21-18(24)16(27-19(21)26)13-15-7-4-12-25-15/h1-7,12-13,22H,8-11H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRZWHLWBNTDMV-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(CCO)C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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